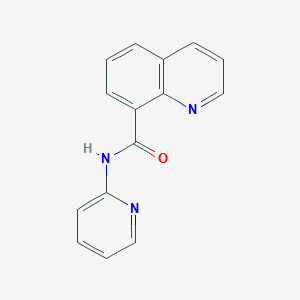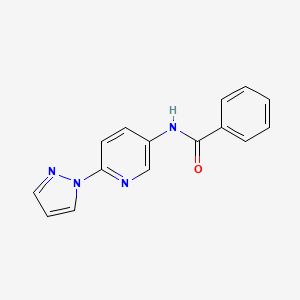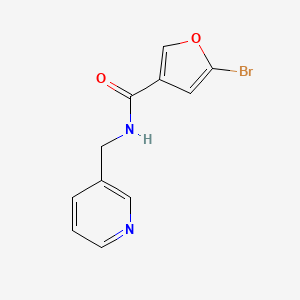
N-pyridin-2-ylquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyridin-2-ylquinoline-8-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of N-pyridin-2-ylquinoline-8-carboxamide is not fully understood. However, it has been shown to inhibit the activity of several protein kinases, including c-Src, which is involved in cell proliferation and migration. It has also been shown to inhibit the activity of other enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-pyridin-2-ylquinoline-8-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to reduce the production of inflammatory cytokines, which are involved in the development of many diseases. The compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-pyridin-2-ylquinoline-8-carboxamide in lab experiments is its high potency and specificity for protein kinases. Additionally, it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that the compound may have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-pyridin-2-ylquinoline-8-carboxamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, particularly in relation to its effects on protein kinases. Additionally, the compound may be studied for its potential use in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-pyridin-2-ylquinoline-8-carboxamide can be achieved through a variety of methods, including the reaction of 2-aminopyridine with 8-bromoquinoline, followed by the addition of a carboxylic acid derivative. Other methods include the reaction of 2-aminoquinoline with pyridine-2-carboxylic acid, followed by the addition of an acid chloride derivative. These methods have been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
N-pyridin-2-ylquinoline-8-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been studied for its potential use as an inhibitor of protein kinases, which are important enzymes involved in many cellular processes. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-pyridin-2-ylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(18-13-8-1-2-9-16-13)12-7-3-5-11-6-4-10-17-14(11)12/h1-10H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYECAVHMPOXSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-2-ylquinoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)

![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)



![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)


